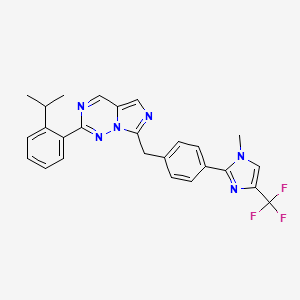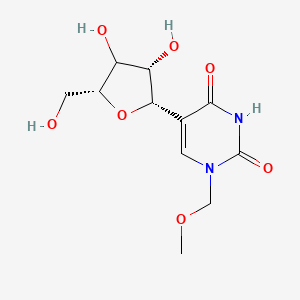
N1-Methoxymethyl pseudouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Methoxymethyl pseudouridine is a modified nucleoside derived from pseudouridine. It is a synthetic compound that has gained significant attention in recent years due to its applications in RNA-based therapeutics and vaccine development. This compound is known for its ability to enhance the stability and translational efficiency of mRNA, making it a valuable tool in molecular biology and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methoxymethyl pseudouridine typically involves the methylation of pseudouridineThe reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, along with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions
N1-Methoxymethyl pseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products
科学的研究の応用
N1-Methoxymethyl pseudouridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of modified RNA molecules.
Biology: Enhances the stability and translational efficiency of mRNA, making it valuable in gene expression studies.
Medicine: Incorporated into mRNA vaccines to improve their efficacy and reduce immunogenicity.
Industry: Employed in the production of RNA-based therapeutics and diagnostics.
作用機序
N1-Methoxymethyl pseudouridine exerts its effects by modifying the structure of RNA. The methoxymethyl group at the N1 position enhances the stability of the RNA molecule and reduces its recognition by the innate immune system. This modification allows for more efficient translation of the mRNA into proteins, leading to higher protein yields and improved therapeutic outcomes. The molecular targets include ribosomal RNA and various RNA-binding proteins involved in the translation process .
類似化合物との比較
Similar Compounds
Pseudouridine: The parent compound, known for its role in stabilizing RNA structures.
N1-Methylpseudouridine: Another derivative with similar applications in mRNA therapeutics.
5-Methylcytosine: A modified nucleoside used in epigenetic studies and RNA modifications.
Uniqueness
N1-Methoxymethyl pseudouridine is unique due to its methoxymethyl group, which provides enhanced stability and translational efficiency compared to other modified nucleosides. This makes it particularly valuable in the development of RNA-based vaccines and therapeutics, where stability and efficient protein production are critical .
特性
分子式 |
C11H16N2O7 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC名 |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-13-2-5(10(17)12-11(13)18)9-8(16)7(15)6(3-14)20-9/h2,6-9,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1 |
InChIキー |
GIZXLWBUPHRANC-FAZFRDGJSA-N |
異性体SMILES |
COCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
正規SMILES |
COCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
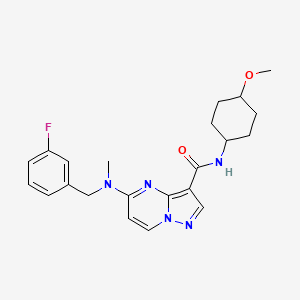
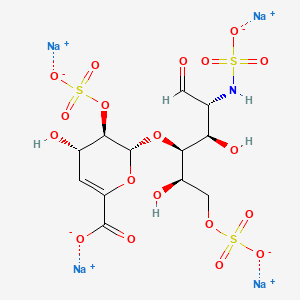
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
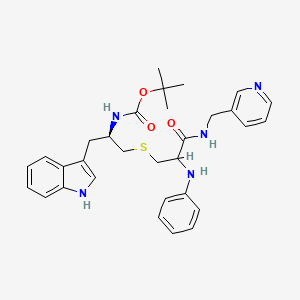
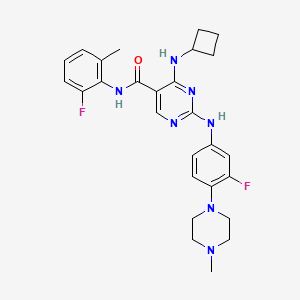
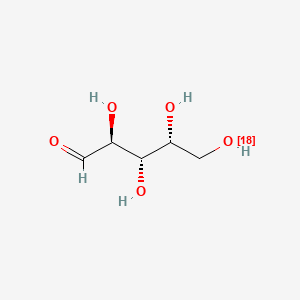
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)
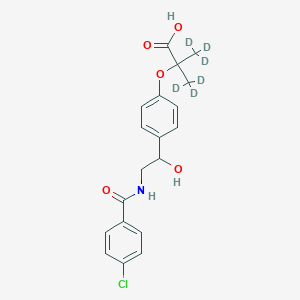
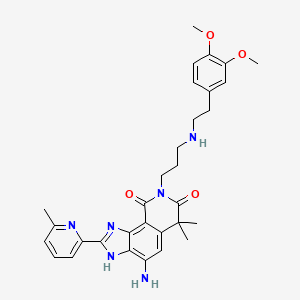
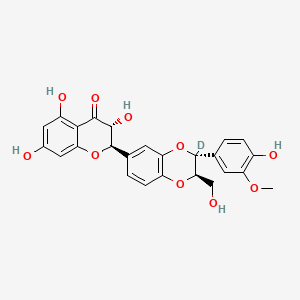
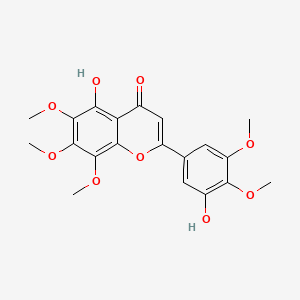
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
